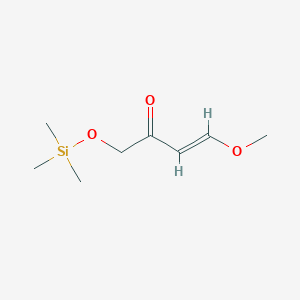
(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one is an organic compound that features a methoxy group, a trimethylsilanyloxy group, and an enone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one typically involves the reaction of 4-methoxy-3-buten-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one can undergo various types of chemical reactions, including:
Oxidation: The enone structure can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the methoxy group.
Scientific Research Applications
(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one involves its interaction with specific molecular targets and pathways. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity can be exploited in various chemical transformations and biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-buten-2-one: Lacks the trimethylsilanyloxy group, making it less reactive in certain chemical reactions.
Trimethylsilyl enol ethers: Similar in structure but may have different reactivity and stability profiles.
Uniqueness
(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one is unique due to the presence of both the methoxy and trimethylsilanyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H16O3Si |
|---|---|
Molecular Weight |
188.30 g/mol |
IUPAC Name |
(E)-4-methoxy-1-trimethylsilyloxybut-3-en-2-one |
InChI |
InChI=1S/C8H16O3Si/c1-10-6-5-8(9)7-11-12(2,3)4/h5-6H,7H2,1-4H3/b6-5+ |
InChI Key |
NRHZOJCZTTYSOS-AATRIKPKSA-N |
Isomeric SMILES |
CO/C=C/C(=O)CO[Si](C)(C)C |
Canonical SMILES |
COC=CC(=O)CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


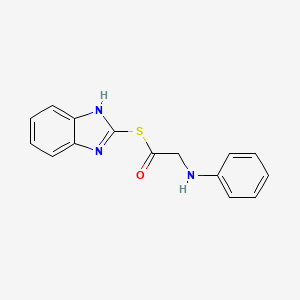

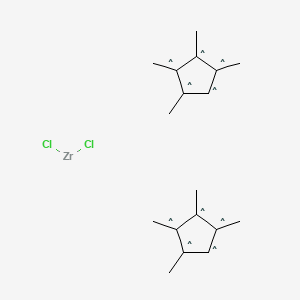
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
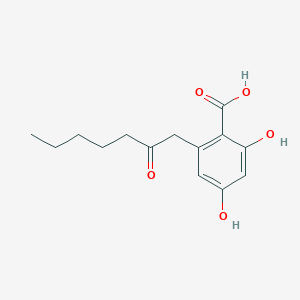
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
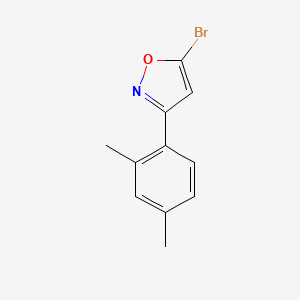
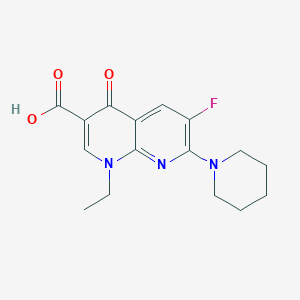

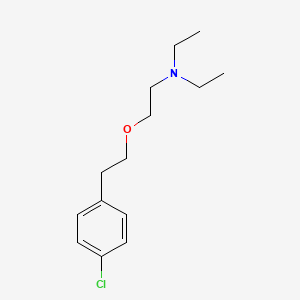
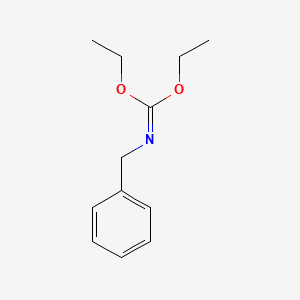
![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
